Dibenzyl ethynylphosphonate
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Overview
Description
Dibenzyl ethynylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl ethynylphosphonate can be synthesized through various methods. One common approach involves the reaction of dibenzyl phosphite with an ethynyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphorus atom attacks the ethynyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in a benign solvent like polyethylene glycol (PEG-400). This method avoids the use of volatile and toxic organic solvents, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl ethynylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into phosphine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and molecular iodine (I2) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Scientific Research Applications
Dibenzyl ethynylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl ethynylphosphonate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Diethyl ethynylphosphonate
- Dimethyl ethynylphosphonate
- Diphenyl ethynylphosphonate
Comparison: Dibenzyl ethynylphosphonate is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other ethynylphosphonates. The benzyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the presence of benzyl groups can influence the compound’s biological activity, potentially leading to improved efficacy in medicinal applications .
Biological Activity
Dibenzyl ethynylphosphonate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound (CAS Number: 1374244-00-4) is characterized by a phosphonate group attached to an ethynyl moiety and two benzyl groups. Its unique structure contributes to its biological activity, particularly in interactions with cellular components.
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Antibacterial Activity :
This compound exhibits significant antibacterial properties against various strains of Escherichia coli. Studies indicate that it has a low minimum inhibitory concentration (MIC), suggesting strong antibacterial efficacy. The compound's mechanism involves damaging bacterial DNA and inducing oxidative stress within the cells, which leads to cellular apoptosis . -
Cytotoxic Effects :
Research has demonstrated that this compound derivatives show cytotoxic effects on cancer cell lines. The presence of the phosphonate group enhances membrane permeability and metabolic stability, making these compounds promising candidates for further drug development .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzylphosphonate derivatives, including this compound, against E. coli strains K12 and R2-R4. Results indicated that these compounds exhibited a strong cytotoxic effect, with significant changes in bacterial DNA topology observed after treatment. The introduction of different substituents on the phenyl ring affected the antibacterial potency, with this compound showing superior activity compared to traditional antibiotics like ciprofloxacin .
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapy, this compound was tested against several human cancer cell lines. The results demonstrated that this compound induced apoptosis through the activation of intrinsic pathways and significantly reduced cell viability at low concentrations .
Research Findings
Study | Findings | Implications |
---|---|---|
Study 1 | Strong antibacterial activity against E. coli with low MIC values. | Potential for development as a new antibiotic agent. |
Study 2 | Induced apoptosis in cancer cell lines with effective dose-response relationship. | Promising candidate for cancer therapy applications. |
Properties
IUPAC Name |
[ethynyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h1,3-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUGUDRKHIBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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